Product packaging for gliocladinin A(Cat. No.:)

gliocladinin A

Cat. No.: B1261138
M. Wt: 370.4 g/mol
InChI Key: GZSCQNISHIIIPB-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gliocladinin A is a secondary metabolite sourced from fungal species. Compounds in this class are of significant interest in scientific research due to their diverse bioactivities. Early-stage studies on related natural products suggest potential for research into cytotoxic, antimicrobial, and enzyme inhibitory effects, although the specific profile for this compound requires further investigation . Researchers utilize such compounds in pharmaceutical discovery to identify new lead structures and to study their mechanisms of action against various cell lines and pathogens. The exploration of fungal metabolites like this compound also contributes to a broader understanding of chemical ecology and the biosynthesis of complex natural products. This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any form of human consumption. RUO products are exempt from the regulatory oversight applied to in vitro diagnostic (IVD) medical devices, and their performance characteristics for diagnostic use have not been established . Researchers are responsible for ensuring compliance with all applicable regulations in their jurisdiction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O6 B1261138 gliocladinin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

(5S,6R)-5,6-dihydroxy-3-methoxy-2,5-bis(4-methoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C21H22O6/c1-25-15-8-4-13(5-9-15)18-17(27-3)12-21(24,20(23)19(18)22)14-6-10-16(26-2)11-7-14/h4-11,20,23-24H,12H2,1-3H3/t20-,21-/m0/s1

InChI Key

GZSCQNISHIIIPB-SFTDATJTSA-N

Isomeric SMILES

COC1=C(C(=O)[C@@H]([C@](C1)(C2=CC=C(C=C2)OC)O)O)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=C(C(=O)C(C(C1)(C2=CC=C(C=C2)OC)O)O)C3=CC=C(C=C3)OC

Synonyms

gliocladinin A

Origin of Product

United States

Biosynthetic Pathways of Gliocladinin a and Analogues

Elucidation of the P-terphenyl (B122091) Core Biosynthesis

The fundamental structure of gliocladinin A is the p-terphenyl scaffold, characterized by a central benzene (B151609) ring substituted at the para positions with two other phenyl groups. nih.gov The biosynthesis of this core is a complex process that has been elucidated through various studies.

The initial building blocks for the p-terphenyl core are derived from the shikimate-chorismate pathway, specifically from arylpyruvic acids like phenylpyruvic acid. nih.gov The key step in the formation of the p-terphenyl structure is the condensation of two molecules of a phenylpyruvic acid derivative. nih.govwikipedia.orguni-marburg.de This dimerization is catalyzed by a tridomain nonribosomal peptide synthetase (NRPS) to produce polyporic acid, a foundational intermediate in the biosynthesis of many p-terphenyls. nih.gov

Atromentin (B1665312), a terphenylquinone, is a key intermediate in the biosynthesis of a wide array of secondary metabolites produced by homobasidiomycetes. nih.gov Its formation from the incorporation of two units of 4-hydroxyphenylpyruvic acid has been confirmed through biotransformation experiments using labeled aromatic amino acids. uni-marburg.de The structural diversity of this family of compounds is then generated through numerous modifications of the atromentin core. nih.gov

Enzymatic Steps and Precursors in Gliocladinin Formation

The formation of this compound from its basic precursors involves a series of specific enzymatic reactions. The biosynthesis begins with the condensation of two molecules derived from aromatic amino acids, such as L-phenylalanine or L-tyrosine. nih.gov

A key enzyme in this pathway is a tridomain nonribosomal peptide synthetase (NRPS). nih.gov This enzyme is responsible for the initial dimerization of phenylpyruvic acid molecules to form polyporic acid, the first p-terphenyl intermediate. nih.gov Following the formation of the p-terphenyl core, a series of tailoring enzymes come into play. These can include oxidoreductases, methyltransferases, and prenyltransferases, which modify the core structure to produce the final this compound molecule and its analogues. uni-marburg.de For instance, heterologous expression of a biosynthetic gene cluster from Aspergillus ustus demonstrated the reductive dehydration of the terphenylquinone atromentin, followed by O-methylation and prenylation. nih.gov

The enzymatic process can be summarized in the following steps:

Precursor Formation: Phenylpyruvic acid is derived from the shikimate pathway. nih.gov

Dimerization: A nonribosomal peptide synthetase (NRPS) catalyzes the condensation of two phenylpyruvic acid molecules to form the p-terphenylquinone intermediate, atromentin. uni-marburg.denih.gov

Reductive Dehydration: The terphenylquinone intermediate undergoes reduction and dehydration. nih.govnih.gov

Tailoring Reactions: Subsequent modifications such as hydroxylation, methylation, and prenylation are carried out by specific enzymes to yield the final this compound structure. nih.govuni-marburg.de

Genetic Determinants and Regulatory Mechanisms of Biosynthesis

The enzymes responsible for the biosynthesis of this compound and other p-terphenyls are typically encoded by genes that are clustered together in the fungal genome. uni-marburg.dewikipedia.org These biosynthetic gene clusters (BGCs) contain the genes for the core NRPS enzyme as well as the various tailoring enzymes. uni-marburg.deasm.org The identification and analysis of these gene clusters are crucial for understanding the biosynthetic pathway. uni-marburg.deresearchgate.net

For example, a gene cluster from Streptomyces sp. RM-5–8, designated the ter cluster, was identified as being responsible for the formation of p-terphenyl derivatives. nih.gov This cluster contains the gene for a tridomain NRPS (terA), an oxidoreductase (terB), and a dehydratase (terC), among others. nih.gov The co-expression of these genes ensures the coordinated production of the necessary enzymes for the biosynthetic pathway.

The regulation of these gene clusters can be influenced by various factors. In some fungi, the expression of terphenylquinone biosynthesis genes is light-dependent. asm.org For instance, in the mushroom Terana caerulea, the transcription of the corA gene, which encodes the terphenylquinone synthetase, is induced by blue or UV light. asm.org This suggests a regulatory mechanism that links secondary metabolite production to environmental cues.

Allosteric modulation of key enzymes in the pathway can also play a regulatory role, where the final product or intermediate molecules can inhibit or activate earlier enzymatic steps, providing a feedback mechanism to control the flux through the pathway. youtube.comwikipedia.orgyoutube.com

Comparative Biosynthetic Analysis among Gliocladinin Analogues

The structural diversity observed among gliocladinin analogues and other p-terphenyls arises from variations in their biosynthetic pathways. nih.gov While the initial formation of the p-terphenyl core via an NRPS-catalyzed dimerization is a common feature, the subsequent tailoring steps can differ significantly between different fungal species and even strains. nih.govuni-marburg.de

For instance, gliocladinin B, another analogue isolated from Gliocladium sp., differs from this compound in its methoxy (B1213986) substituents at specific positions, indicating the action of different or additional methyltransferases in its biosynthesis. nih.govnih.govacs.org Similarly, the biosynthesis of other p-terphenyls like candidusin and terprenin (B1243145) involves different sets of tailoring enzymes that lead to their unique structures. uni-marburg.de

Comparative analysis of the biosynthetic gene clusters for different p-terphenyls reveals both conserved core genes and variable tailoring enzyme genes. The core NRPS gene often shows high homology across different clusters, while the genes for tailoring enzymes like methyltransferases, hydroxylases, and prenyltransferases are more diverse. nih.gov This "mix and match" of tailoring enzymes allows for the generation of a wide array of p-terphenyl structures from a common biosynthetic intermediate.

The study of these comparative pathways not only helps in understanding the evolution of secondary metabolite biosynthesis in fungi but also provides a toolbox for the bioengineering of novel p-terphenyl compounds with potentially new biological activities.

Total Synthesis and Chemical Derivatization of Gliocladinin a Derivatives

Enantioselective Total Synthesis Strategies for Gliocladinins (e.g., Gliocladin C, Gliocladine C)

The synthesis of gliocladinins has attracted considerable attention, leading to several innovative and elegant total synthesis campaigns. A primary focus has been on controlling the absolute stereochemistry of the complex scaffold, particularly that of the closely related and synthetically informative (+)-gliocladin C.

Another distinct approach achieved the total synthesis of (+)-gliocladin C by employing a one-pot method to construct the key 3a-(3-indolyl)pyrroloindoline core structure. acs.org This key transformation involved a sulfonium-mediated cross-coupling reaction between a tryptophan derivative and an indole (B1671886). acs.org These varied strategies highlight the array of synthetic tools that can be brought to bear on these challenging molecular targets.

Key Stereochemical Considerations in Gliocladinin Total Synthesis

In their initial synthesis, Overman's group masterfully addressed this challenge by using a substrate-controlled Mukaiyama aldol (B89426) reaction. acs.org The use of an enantiopure serine-derived aldehyde allowed for the transfer of chirality, effectively setting the absolute configuration of the newly formed quaternary center. acs.org In their second-generation synthesis, a catalytic enantioselective rearrangement employing Fu's (S)-(−)-4-pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron catalyst was used to forge a 3,3-disubstituted oxindole (B195798) intermediate with excellent enantioselectivity (98:2 enantiomeric ratio). units.it

The issue of potential racemization during the synthetic sequence is another critical consideration. For instance, certain approaches that were initially explored proved to be inefficient or led to a partial loss of stereochemical integrity, necessitating the development of alternative and robust reaction pathways. units.it The successful syntheses ultimately relied on conditions that preserved the hard-won stereocenters throughout the multi-step sequences. acs.orgunits.it The introduction of the hydroxyl group adjacent to the quaternary stereocenter in the pyrrolidine (B122466) ring of (+)-gliocladine C presented an additional stereochemical hurdle that was successfully overcome in its first total synthesis. nih.gov

**4.3. Advanced Synthetic Methodologies Applied to Gliocladinin Scaffolds

The synthesis of the complex, polycyclic gliocladinin core has served as a platform for the application and development of advanced synthetic methods. These methodologies have enabled the efficient and selective construction of these intricate natural products.

Convergent synthesis, a strategy that involves preparing separate fragments of a molecule and then coupling them together at a late stage, offers significant advantages in terms of efficiency and flexibility over linear approaches. rsc.org This strategy has been effectively applied in the synthesis of gliocladinins.

Overman's second-generation synthesis of (+)-gliocladin C is noted for its convergent nature. units.itnih.gov Similarly, the visible-light photoredox-catalyzed approach by Stephenson, which couples a pyrroloindoline radical with a substituted indole, represents a convergent bond formation to assemble the core structure. researchgate.netnih.gov A particularly noteworthy example of convergence is the one-pot construction of the 3a-(3-indolyl)pyrroloindoline skeleton. acs.org This was achieved through a cascade cyclization of a tryptophan derivative and subsequent cross-coupling with an indole, mediated by a sulfonium (B1226848) species, efficiently uniting two major structural components in a single operation. acs.org These strategies allow for the rapid assembly of the complex polycyclic system from less complex, readily available starting materials.

Control over regioselectivity and diastereoselectivity is crucial for the successful synthesis of gliocladinins. Several key transformations have been developed to address these challenges.

A regioselective Friedel–Crafts-based strategy was developed to provide efficient, multigram-scale access to the C3-(3′-indolyl)hexahydropyrroloindole substructure, a foundational element in a subset of related alkaloids. rsc.org This highlights the importance of controlling the position of bond formation on the indole nucleus.

Diastereoselective reactions were also critical. For example, the selective reduction of an oxindole carbonyl group with sodium borohydride (B1222165) was a key step in one synthetic sequence. units.it Furthermore, the chemoselective addition of methylmagnesium chloride to a trioxopiperazine intermediate was achieved with high selectivity, favoring the desired epimeric tertiary alcohol in a 9:1 ratio. units.it The application of visible-light photoredox catalysis has also been highlighted as a general and mild method to achieve high chemo-, regio-, and stereoselectivity in C-H functionalization reactions, a principle demonstrated in the synthesis of (+)-gliocladin C. researchgate.netnih.gov

Design and Synthesis of Novel Gliocladinin Analogues for Structure-Activity Relationship Studies

The development of robust total syntheses provides not only a means to confirm the structure of a natural product but also a versatile platform for the design and synthesis of novel analogues. The creation of such derivatives is essential for conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural features of a molecule contribute to its biological activity. nih.govnih.gov

The synthetic routes established for (+)-gliocladin C are readily adaptable for producing structural variants. nih.gov For example, the successful synthesis of the ETP natural product (+)-gliocladine C from a late-stage precursor of (+)-gliocladin C demonstrates how a common intermediate can be elaborated to different, structurally related natural products. units.itnih.gov This strategy can be extended to create a library of analogues by modifying the final steps of the synthesis or by using varied building blocks in the convergent coupling reactions.

The imine intermediate used in Stephenson's synthesis is anticipated to serve as a common precursor for accessing other members of this important class of indole alkaloids. nih.gov By varying the coupling partner or subsequent transformations, a range of analogues could be generated for biological screening. Similarly, the modular nature of the convergent strategies allows for the substitution of different indole or tryptophan derivatives to probe the effects of different functional groups on the scaffold. acs.org While detailed SAR studies on gliocladinin A itself are not extensively reported in the searched literature, the synthetic access to the core scaffold of related compounds like gliocladins B and C provides the necessary chemical tools for such investigations. rsc.org Given that gliocladinins A and B have shown modest antimicrobial and cytotoxic activities, the synthesis of new analogues is a promising strategy for identifying derivatives with enhanced potency or improved pharmacological profiles. researchgate.netrecordhayeiran.com

Biological Activities and Pharmacological Relevance of Gliocladinin a

Antimicrobial Activity

In standard disk assays, gliocladinin A has exhibited modest antimicrobial activity against Staphylococcus aureus (ATCC 6538). nih.gov This suggests a potential role for this compound in the development of new antibacterial agents, particularly in the context of rising antibiotic resistance. Further research is needed to fully elucidate its spectrum of activity and mechanism of antibacterial action against various strains of S. aureus and other pathogenic bacteria.

While research has highlighted the antimicrobial properties of compounds isolated from Gliocladium species, specific data on the antifungal efficacy of this compound is not extensively detailed in the currently available literature. nih.gov However, related compounds from fungal sources have shown antifungal activity, indicating a potential area for future investigation into this compound's effects on pathogenic fungi. nih.govplos.orgrsdjournal.org

Anticancer and Cytotoxic Activity

This compound has shown notable inhibitory effects on the growth of several human tumor cell lines. nih.gov Specifically, it has demonstrated cytotoxic activity against HeLa (cervical cancer) and HCT116 (colon cancer) cells. nih.gov

CompoundCell LineCancer TypeIC50 ValueSource
This compoundHeLaCervical CancerNot specified in source nih.gov
This compoundHCT116Colon CancerNot specified in source nih.gov
Gliocladinin CHep-2Larynx Carcinoma0.18 μM nih.govresearchgate.net
Gliocladinin CHepG-2Hepatocellular Carcinoma0.12 μM nih.govresearchgate.net

The cytotoxic effects of this compound and related compounds are concentration-dependent. This means that the viability of cancer cells decreases as the concentration of the compound increases. mdpi.combrieflands.com This dose-response relationship is a critical aspect of its pharmacological profile, indicating that higher concentrations of the compound lead to greater cancer cell death. For example, studies on other cytotoxic agents demonstrate that as the concentration of the therapeutic agent increases, the percentage of viable cancer cells decreases, a principle that would apply to the activity of this compound. researchgate.net

Enzyme Modulatory Activities

The current body of research does not provide specific details on the enzyme modulatory activities of this compound. However, the broader family of p-terphenyls, to which this compound belongs, has been noted for various biological activities which often stem from enzyme interactions. researchgate.net For instance, some natural compounds are known to inhibit enzymes like topoisomerases, which are crucial for cancer cell proliferation. semanticscholar.org Further research is required to identify if this compound exerts its biological effects through the modulation of specific enzymes.

Topoisomerase I (Topo I) Inhibitory Activity of Gliocladinin D

While the primary focus remains on this compound, the structurally related compound, gliocladinin D, has been identified as an inhibitor of topoisomerase I (Topo I). rsc.org Topoisomerases are crucial enzymes that manage the topology of DNA during processes like replication and transcription. mdpi.com Their inhibitors can block the normal function of these enzymes, leading to DNA damage and cell death, which makes them valuable targets for anti-cancer therapies. mdpi.combiochempeg.com

Gliocladinin D, a terphenyl glycoside isolated from the sponge-derived fungus Trichoderma reesei, demonstrated inhibitory activity against Topo I. rsc.orgresearchgate.net The mechanism of Topo I inhibitors typically involves the stabilization of the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strand. mdpi.comnih.gov This action results in an accumulation of DNA breaks, ultimately triggering apoptosis. mdpi.com The inhibitory action of gliocladinin D on this essential enzyme highlights the potential of the gliocladinin family of compounds as a source for developing new therapeutic agents. rsc.org

Potential for Inhibition of Other Molecular Targets

This compound, a p-terphenyl (B122091) derivative isolated from Gliocladium sp., has demonstrated cytotoxic effects against human tumor cell lines, suggesting it interacts with specific molecular targets to induce cell death. acs.orgacs.org Research has shown its inhibitory effects on the growth of both HeLa and HCT116 human tumor cell lines. acs.orgnih.gov P-terphenyl compounds, in general, are known to exhibit a range of biological activities, including cytotoxic and antimicrobial effects. nih.gov

While the precise molecular targets of this compound are not fully elucidated, its cytotoxic activity points towards the inhibition of pathways essential for cancer cell proliferation. The family of p-terphenyls, to which this compound belongs, has been noted for various biological activities, including α-glucosidase inhibitory effects in some members. nih.gov Further research is needed to identify the specific enzymes or cellular pathways that this compound directly inhibits.

Other Documented Biological Effects

Beyond its cytotoxic properties, this compound and related compounds exhibit other notable biological activities.

Antimicrobial Activity: this compound has shown modest antimicrobial activity against Staphylococcus aureus. acs.org In standard disk assays, it produced a 15 mm zone of inhibition at a concentration of 100 µ g/disk . acs.org This suggests a potential, though not exceptionally strong, role as an antibacterial agent.

Antioxidant Activity: P-terphenyls as a class have been reported to possess antioxidant activity. researchgate.netnih.gov Antioxidants are compounds that can inhibit oxidation, a chemical reaction that produces free radicals and can lead to cellular damage. wikipedia.org They act by neutralizing these free radicals, thereby protecting cells from oxidative stress. wikipedia.orgfrontiersin.org While specific studies detailing the antioxidant capacity of this compound are limited, the general antioxidant properties of the p-terphenyl class suggest this as a potential area of activity for the compound. nih.gov

Immunosuppressive Activity in Related Compounds: The broader family of p-terphenyls has been associated with immunosuppressive activities. researchgate.netresearchgate.net Immunosuppressive agents are substances that can reduce the activation or efficacy of the immune system. nih.gov Although direct evidence for the immunosuppressive activity of this compound is not prominent in the reviewed literature, related p-terphenyls have been shown to possess this quality, indicating a potential avenue for future investigation into this compound's pharmacological profile. researchgate.netresearchgate.net

Data Tables

Table 1: Cytotoxic and Antimicrobial Activity of this compound

Activity Type Target Measurement Result Reference
Cytotoxic HeLa Human Tumor Cell Line Growth Inhibition Inhibitory effects observed acs.org
Cytotoxic HCT116 Human Tumor Cell Line Growth Inhibition Inhibitory effects observed acs.org
Antimicrobial Staphylococcus aureus Zone of Inhibition 15 mm at 100 µg/disk acs.org
Antimicrobial Staphylococcus aureus Minimum Inhibitory Concentration (MIC) >100 µM (270 µM) acs.org

Table 2: Biological Activities of Related p-Terphenyl Compounds

Compound Family Compound Example Biological Activity Reference
p-Terphenyls Gliocladinin D Topoisomerase I Inhibition rsc.orgresearchgate.net
p-Terphenyls General Class Antioxidant Activity researchgate.netnih.gov
p-Terphenyls General Class Immunosuppressive Activity researchgate.netresearchgate.net
p-Terphenyls General Class α-glucosidase Inhibition nih.gov

Mechanistic Investigations of Gliocladinin A S Biological Actions

Elucidation of Molecular Targets Mediating Anticancer Effects

The anticancer properties of natural compounds often stem from their ability to interact with specific molecular targets within cancer cells. nih.govmdpi.com These targets are frequently proteins that play a critical role in cell growth, proliferation, and survival. nih.gov The identification of these molecular targets is a key step in understanding the anticancer mechanism of a compound. nih.gov For many natural compounds with anticancer potential, their effectiveness lies in their capacity to influence the expression and activity of various proteins by interacting with transcription factors. nih.govmdpi.com

Cellular Pathways and Processes Perturbed by Gliocladinin A

The interaction of a compound with its molecular targets triggers a cascade of events that perturb various cellular pathways and processes. khanacademy.org These intracellular signal transduction pathways are complex networks that relay signals from the cell surface to internal cellular machinery, ultimately leading to a cellular response. khanacademy.orgmindthegraph.com

Key signaling pathways often dysregulated in cancer and targeted by natural compounds include:

WNT/β-catenin pathway: This pathway is crucial for cell proliferation and differentiation. Some natural compounds can inhibit this pathway by preventing the nuclear accumulation of β-catenin. mdpi.com

TGF-β/SMAD pathway: This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of this pathway can suppress cancer cell proliferation and metastasis. mdpi.com

Apoptosis pathways: Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. It is often evaded by cancer cells. The process is governed by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. medchemexpress.com

MAPK/ERK pathway: This is a key signaling cascade that regulates cell division and is often hyperactivated in cancer. nih.gov

The perturbation of these pathways can lead to the inhibition of cell proliferation, induction of apoptosis, and a halt in the cell cycle, collectively contributing to the anticancer effects of the compound.

Biochemical Basis of Antimicrobial Mechanisms

Antimicrobial agents function by either killing microbes (microbicidal) or inhibiting their growth (microbiostatic). microbiologysociety.orgfrontiersin.org The biochemical basis of these actions often involves targeting structures or processes unique to the microbes, thereby minimizing harm to the host. microbiologysociety.org

Common antimicrobial mechanisms include:

Inhibition of cell wall synthesis: Many antibiotics target the enzymes responsible for building the bacterial cell wall, a structure not present in human cells. microbiologysociety.orgmcgill.ca

Inhibition of protein synthesis: Some antimicrobials bind to bacterial ribosomes, interfering with protein production, which is essential for bacterial survival. mcgill.ca

Inhibition of nucleic acid synthesis: Certain agents can block the synthesis of DNA or RNA in bacteria, preventing their replication. nih.gov For example, the antimicrobial peptide indolicidin (B8082527) has been shown to inhibit DNA synthesis in E. coli. nih.gov

Disruption of cell membrane function: Some antimicrobials can permeabilize the bacterial cytoplasmic membrane, leading to the leakage of cellular contents and cell death. frontiersin.org

The specific mechanism of action can vary between different antimicrobial compounds and the type of microbe being targeted (e.g., bacteria, fungi, or viruses). microbiologysociety.org

Detailed Analysis of Enzyme-Inhibitor Binding Modes and Kinetics

Enzymes are crucial biological catalysts, and their inhibition is a key mechanism of action for many therapeutic agents. researchgate.netnih.gov A detailed analysis of how a compound inhibits an enzyme involves understanding both the binding mode and the kinetics of the interaction.

Determination of Inhibition Modality

The modality of enzyme inhibition describes how the inhibitor affects the enzyme's kinetic parameters, specifically the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax. 2minutemedicine.com These effects can be determined by analyzing enzyme kinetics data, often visualized using a Lineweaver-Burk plot. libretexts.org2minutemedicine.com

The primary reversible inhibition modalities are:

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent Km (lowers the enzyme's affinity for the substrate) but does not affect the Vmax. libretexts.org2minutemedicine.com The inhibition can be overcome by increasing the substrate concentration. libretexts.org

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site. This decreases the Vmax but does not change the Km. libretexts.org2minutemedicine.com The inhibition cannot be overcome by increasing the substrate concentration. libretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both Vmax and Km. 2minutemedicine.com

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This results in a decrease in Vmax and a change (either increase or decrease) in Km.

Understanding the inhibition modality provides crucial insights into the inhibitor's mechanism of action and its potential therapeutic application. nih.govnih.gov

Structure Activity Relationship Sar Studies of Gliocladinin a and Its Derivatives

Identification of Pharmacophores and Key Structural Motifs Essential for Bioactivity

Gliocladinin A belongs to the p-terphenyl (B122091) class of compounds, which are known to exhibit a range of biological activities, including cytotoxic, antimicrobial, and antioxidant effects. researchgate.netnih.gov The essential pharmacophore of this class, and by extension this compound, is centered on the p-terphenyl core, a scaffold of three benzene (B151609) rings linked in a para arrangement. The specific bioactivity is then modulated by the nature and position of various substituents on this core.

Key structural motifs of this compound, isolated from a Gliocladium sp., include the central para-quinone ring and the flanking phenolic rings. nih.govacs.org The pattern of oxygenation, including hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, is crucial for its biological action. For instance, this compound possesses vicinal dihydroxy groups at positions C-2′ and C-3′, a methoxy group at C-6′, and another hydroxyl group at C-6' on one of the outer rings, along with two methoxy groups at C-4 and C-4′′. acs.org These hydrogen-bond donors and acceptors are critical features that likely dictate the molecule's interaction with biological targets. jppres.com

The analysis of related natural analogs, such as gliocladinin B and C, helps to further define the essential structural motifs. Gliocladinin B is a glycoside derivative of A, where a glucose unit is attached. acs.org Gliocladinin C, another p-terphenyl glycoside, has demonstrated strong cytotoxic activity against human tumor cell lines Hep-2 and HepG-2, with IC50 values of 0.18 and 0.12 μM, respectively. researchgate.netresearchgate.net The presence and nature of the glycosidic moiety represent a significant structural modification that can drastically influence bioactivity, likely by altering properties such as solubility and cell permeability.

Correlation between Chemical Modifications and Modulation of Biological Effects

The relationship between chemical structure and biological activity is explicitly demonstrated by comparing this compound with its naturally occurring derivatives. Chemical modification, whether through biological or synthetic processes, can significantly alter the therapeutic potential of a parent compound. nih.govmdpi.com

The primary modifications observed in the gliocladinin family involve glycosylation and changes in the oxygenation pattern.

Glycosylation: The transformation of this compound into its glycoside derivatives, gliocladinin B and C, is a key chemical modification. researchgate.netacs.org While this compound itself shows modest inhibitory effects on HeLa and HCT116 cells, the related glycoside gliocladinin C exhibits potent cytotoxicity. researchgate.netacs.org This suggests that the addition of a sugar moiety can enhance cytotoxic effects, a common strategy to improve the pharmacological profile of natural products. nih.gov

Hydroxylation and Methoxylation: The specific arrangement of hydroxyl and methoxy groups on the p-terphenyl skeleton is a determining factor for activity. These groups influence the molecule's electronic properties and its ability to form hydrogen bonds with target enzymes or receptors. Modifications to these groups, such as acylation, phosphorylation, or sulfation, are common chemical strategies used to modulate the bioactivity of polysaccharides and other natural products and could foreseeably alter the efficacy of this compound. mdpi.comnih.gov

The modest antimicrobial activity of this compound against Staphylococcus aureus compared to the potent cytotoxicity of its glycosylated analog highlights how a single, well-defined chemical modification can shift and enhance the biological effect of the core scaffold. nih.govacs.org

Table 1: Bioactivity of this compound and Related Derivatives

Compound Key Structural Features Biological Activity Target Cell Lines/Organisms IC50 Values Reference
This compound p-Terphenyl core with specific hydroxylation and methoxylation Modest antitumor & antimicrobial HeLa, HCT116, S. aureus 54 µM (HeLa), >270 µM (HCT116) acs.org
Gliocladinin B Glycoside of this compound Modest antitumor HeLa, HCT116 40 µM (HeLa), 80-100 µM (HCT116) acs.org

| Gliocladinin C | p-Terphenyl glycoside | Potent cytotoxic | Hep-2, HepG-2 | 0.18 µM (Hep-2), 0.12 µM (HepG-2) | researchgate.netresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Group-Based QSAR (G-QSAR) Models

While specific Quantitative Structure-Activity Relationship (QSAR) studies for this compound are not prominently available in the reviewed literature, the application of this methodology is a standard and powerful tool in medicinal chemistry for understanding how chemical structure quantitatively relates to a biological effect. europa.euung.ac.id

A typical QSAR study involves several key steps:

Data Set Assembly: A series of this compound analogs would be synthesized with systematic variations in their structure (e.g., altering substituents on the phenyl rings). ijpsr.com Their biological activity against a specific target (e.g., IC50 values against a cancer cell line) would be measured.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These can be constitutional, topological, electronic (like atomic charges), or hydrophobic (like LogP). ung.ac.idaimspress.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that correlates the descriptors (independent variables) with biological activity (the dependent variable). ijpsr.com

Validation: The predictive power of the resulting QSAR model is rigorously tested using internal (cross-validation) and external validation sets of compounds not used in model generation. nih.gov

Group-Based QSAR (G-QSAR) is an advanced form of QSAR that offers more intuitive interpretation. vlifesciences.com In a G-QSAR study on this compound derivatives, the molecule would be fragmented into meaningful chemical groups (e.g., the central quinone, the substituted phenyl rings, specific functional groups). The model then establishes a relationship between the properties of these fragments and the total activity of the molecule. vlifesciences.com This provides site-specific clues, indicating where a particular physiochemical property, like hydrophobicity or steric bulk, should be modified to enhance bioactivity. vlifesciences.com For this compound, a G-QSAR model could pinpoint which of the phenyl rings is a better candidate for modification or whether the quinone moiety is optimal for activity.

Computational Approaches in SAR Analysis for Rational Design

Computational methods are indispensable for the rational design of new drugs based on a lead compound like this compound. nih.govnih.gov These approaches complement experimental work by predicting the properties and interactions of novel, unsynthesized molecules, thereby saving time and resources. nih.gov

Pharmacophore Modeling: A pharmacophore model is an abstract 3D representation of the essential steric and electronic features required for a molecule to be active at a specific biological target. slideshare.netresearchgate.netarxiv.org For this compound, a ligand-based pharmacophore could be generated by superimposing it with other active p-terphenyl derivatives. This would identify the common spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers that are critical for activity. mdpi.com This model could then be used as a 3D query to screen large chemical databases for novel, structurally diverse compounds with the potential for similar bioactivity. researchgate.net

Molecular Docking: If the 3D structure of a biological target of this compound were known, structure-based drug design could be employed. neliti.com Molecular docking simulations would be used to predict the binding pose and affinity of this compound and its analogs within the target's active site. This would provide atomic-level insights into the key interactions (e.g., specific hydrogen bonds or hydrophobic contacts) that govern binding. By analyzing these interactions, medicinal chemists can rationally design modifications to the this compound structure to improve binding affinity and, consequently, biological potency. nih.gov These computational tools are fundamental to modern drug discovery and would be the logical next step in developing this compound as a therapeutic lead.

Advanced Research Methodologies in Gliocladinin a Studies

Spectroscopic and Spectrometric Techniques for Absolute Configuration Elucidation

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, is a critical step in the study of any chiral molecule like gliocladinin A. wikipedia.org This is because different enantiomers of a compound can exhibit vastly different biological activities. mdpi.com A combination of advanced spectroscopic and spectrometric techniques is often employed to unambiguously assign the absolute configuration of natural products. nih.govnih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing a precise molecular formula, HR-ESI-MS lays the foundation for further structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is then used to piece together the carbon-hydrogen framework of the molecule. researchgate.net Through various 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC), researchers can determine the connectivity of atoms within the molecule.

However, NMR alone is often insufficient to determine the absolute configuration of complex molecules with multiple stereocenters. nih.gov To address this, Electronic Circular Dichroism (ECD) spectroscopy is utilized. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its stereochemistry. nih.gov By comparing the experimental ECD spectrum of a compound to the computationally predicted spectra for all possible stereoisomers, the most likely absolute configuration can be identified. nih.gov

To further increase the confidence in the stereochemical assignment, DP4+ probability analysis is employed. nih.gov This method combines experimental and computationally predicted NMR chemical shifts for all possible diastereomers of a molecule. nih.gov By statistically comparing the experimental NMR data to the calculated values for each isomer, the DP4+ analysis provides a probability score for the most likely correct structure. nih.govnih.gov The integration of these techniques provides a robust pipeline for the accurate determination of the absolute configuration of complex natural products. nih.gov

TechniqueApplication in Structural Elucidation
HR-ESI-MS Determination of the precise molecular formula.
NMR Spectroscopy Elucidation of the planar structure and relative stereochemistry.
ECD Spectra Assignment of the absolute configuration by comparing experimental and computed spectra.
DP4+ Probabilities Statistical validation of the most probable stereoisomer based on NMR data.

Cell-Based Assays for Biological Activity Profiling

Cell-based assays are fundamental tools in drug discovery and development, providing a biologically relevant context to evaluate the effects of a compound on cellular processes. nih.govnuvisan.comnews-medical.net These assays are crucial for profiling the biological activity of natural products like this compound.

One of the most common parameters determined in these assays is the half-maximal inhibitory concentration (IC50). nih.gov The IC50 value represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. nih.govbiorxiv.org It is a quantitative measure of the potency of a compound and is widely used to compare the effectiveness of different substances. researchgate.netmdpi.com A lower IC50 value indicates a more potent compound. biorxiv.org

Cell proliferation assays are another critical type of cell-based assay used to assess the effect of a compound on cell growth. news-medical.net These assays measure the rate at which cells divide and can indicate whether a compound has cytostatic (inhibits cell growth) or cytotoxic (kills cells) effects. There are various methods for measuring cell proliferation, including direct cell counting, and assays that measure metabolic activity or DNA synthesis. mdpi.com The results from these assays can provide valuable insights into the potential therapeutic applications of a compound, particularly in areas like cancer research. news-medical.net

Assay TypePurposeKey Parameter
IC50 Determination To quantify the potency of a compound in inhibiting a specific biological process. nih.govIC50 value
Cell Proliferation Assays To assess the effect of a compound on cell growth and viability. news-medical.netPercentage of cell growth inhibition

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations have become indispensable tools for investigating the interactions between a small molecule (ligand), like this compound, and its biological target, typically a protein. nih.govwisdomlib.org These techniques provide detailed insights into the binding mode and affinity of a ligand, which can guide the design of more potent and selective drugs. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their predicted binding affinity. mdpi.com This allows researchers to identify the most likely binding pose and to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.govresearchgate.net

Following molecular docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-target complex over time. glycoforum.gr.jpnih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of how the complex moves and fluctuates. glycoforum.gr.jpnih.gov This can reveal important information about the stability of the binding pose predicted by docking, the role of solvent molecules in the binding process, and any conformational changes that may occur in the protein or ligand upon binding. units.itnih.gov

Computational MethodPrimary FunctionInformation Gained
Molecular Docking Predicts the binding orientation of a ligand to its target. nih.govBinding pose, key interactions, and predicted binding affinity. researchgate.net
Molecular Dynamics Simulations Simulates the time-dependent behavior of the ligand-target complex. glycoforum.gr.jpStability of binding, conformational changes, and the role of solvent. nih.gov

Bioinformatic and Proteomic Approaches in Target Identification and Validation

Identifying the specific molecular target of a biologically active compound is a crucial yet challenging step in drug discovery. discoveryontarget.com Bioinformatic and proteomic approaches offer powerful strategies for target identification and validation. nih.govnih.gov

Proteomics is the large-scale study of proteins, particularly their structures and functions. nih.gov In the context of target identification, proteomics can be used to identify proteins that interact directly with a compound of interest. mdpi.com Techniques such as affinity chromatography, where the compound is immobilized on a solid support and used to "fish out" its binding partners from a cell lysate, are often employed. The captured proteins are then identified using mass spectrometry. discoveryontarget.com Furthermore, proteomics can be used to analyze changes in protein expression or post-translational modifications in cells treated with the compound, providing clues about the pathways it affects. mdpi.comnih.gov

Bioinformatics plays a critical role in analyzing the large datasets generated by proteomic experiments. youtube.com Bioinformatics tools can be used to search protein databases to identify the proteins captured in affinity chromatography experiments. nih.gov They can also be used to analyze changes in protein expression patterns to identify pathways that are significantly perturbed by the compound. sapient.bio By integrating data from various sources, including genomic, transcriptomic, and proteomic data, bioinformatics can help to prioritize potential drug targets and to formulate hypotheses about the mechanism of action of a compound that can then be tested experimentally. nih.govyoutube.com

ApproachRole in Target Identification and ValidationExamples of Techniques
Proteomics Identifies proteins that interact with the compound or whose expression is altered by it. nih.govmdpi.comAffinity chromatography, mass spectrometry. discoveryontarget.com
Bioinformatics Analyzes large biological datasets to identify potential targets and pathways. nih.govnih.govDatabase searching, pathway analysis, data integration. youtube.com

Future Perspectives and Emerging Research Directions for Gliocladinin a

Exploration of Uncharacterized Biosynthetic Enzymes and Genetic Clusters

The biosynthesis of p-terphenyls is thought to originate from the shikimate-chorismate pathway, involving the initial condensation of two molecules of either phenylpyruvic acid or phenylalanine. nih.gov However, the specific enzymatic machinery responsible for the synthesis of gliocladinin A in Gliocladium sp. has not been fully elucidated. The genes encoding the enzymes for fungal secondary metabolites are often organized in biosynthetic gene clusters (BGCs). rsc.orgnih.govbiorxiv.orgbiorxiv.org Identifying and characterizing the BGC for this compound is a critical step towards understanding and potentially manipulating its production.

Future research should focus on genome mining of Gliocladium sp. to identify the putative BGC for this compound. Techniques such as transcriptome analysis under different culture conditions can help identify co-expressed genes involved in its biosynthesis. plos.org Once the BGC is identified, heterologous expression of the gene cluster in a model host organism, such as Aspergillus nidulans, can confirm its role in this compound production. mdpi.com

A key area of investigation will be the characterization of the uncharacterized enzymes within the identified BGC. For instance, studies on the biosynthesis of other p-terphenyls, such as terfestatins, have identified a dual enzyme system involving a reductase and a dehydratase in the early steps of the pathway. acs.org Similar enzymatic activities, along with tailoring enzymes like methyltransferases and glycosyltransferases, are likely involved in the biosynthesis of this compound and its derivatives. mdpi.com Understanding the function of these enzymes will not only provide fundamental knowledge but also open avenues for the biocatalytic synthesis of novel p-terphenyl (B122091) compounds. uts.edu.au

Table 1: Potential Enzymes in the this compound Biosynthetic Pathway

Enzyme ClassPutative Function in this compound Biosynthesis
Phenylalanine ammonia-lyaseConversion of phenylalanine to cinnamic acid
Polyketide Synthase (PKS)Assembly of the polyketide backbone
ReductaseReduction of intermediates
DehydrataseRemoval of water molecules
Cytochrome P450 monooxygenasesOxidative modifications
MethyltransferaseAddition of methyl groups
GlycosyltransferaseAddition of sugar moieties (for glycosylated derivatives)

Discovery of Novel Biological Activities and Therapeutic Applications

Initial studies have shown that this compound exhibits modest antimicrobial activity against Staphylococcus aureus and cytotoxic effects against HeLa and HCT116 human tumor cell lines. acs.org Furthermore, related compounds such as gliocladinin C have demonstrated significant cytotoxicity against Hep-2 and HepG2 cell lines, suggesting that the p-terphenyl scaffold is a promising pharmacophore for anticancer drug discovery. researchgate.net

Future research should expand the scope of biological screening for this compound and its derivatives. This could include testing against a broader panel of cancer cell lines, as well as evaluating its potential as an antiviral, anti-inflammatory, or immunosuppressive agent. For instance, other p-terphenyl derivatives have been identified as potential inhibitors of ubiquitin-specific protease 4 (USP4), a target for anti-inflammatory and anticancer therapies. nih.gov Molecular docking studies could be employed to predict the binding of this compound to various therapeutic targets, guiding further experimental validation.

The exploration of the biological activities of other known gliocladinin analogs, such as gliocladinin B and the glycosylated gliocladinin D, could also provide valuable insights. nih.govrsc.orgresearchgate.net The differences in their chemical structures may correlate with altered biological activities, providing structure-activity relationship (SAR) data for the design of more potent compounds.

Development of Potent and Selective Gliocladinin-Based Probes and Drug Leads

The p-terphenyl core of this compound represents a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. ufrj.br This makes it an attractive starting point for the development of both therapeutic agents and chemical probes. The process of drug discovery often involves identifying a lead compound and then optimizing its structure to enhance potency and selectivity. mdpi.comsioc-journal.cnrsc.org

Future efforts in this area should focus on using this compound as a scaffold for the synthesis of new derivatives. mdpi.com Chemical synthesis can be employed to create a library of analogs with modifications at various positions on the terphenyl backbone. These analogs can then be screened for improved biological activity and selectivity. For example, the synthesis of novel p-terphenyl derivatives has led to the discovery of compounds with potent topoisomerase inhibitory activity, a key mechanism in cancer chemotherapy.

Furthermore, the development of fluorescent probes based on the this compound scaffold could be a valuable tool for chemical biology research. mdpi.comnih.govnih.govrsc.org By attaching a fluorophore to the this compound molecule, it may be possible to visualize its interactions with cellular targets and elucidate its mechanism of action at a molecular level. The design of such probes would involve identifying a suitable attachment point on the this compound structure that does not interfere with its biological activity.

Table 2: Potential Modifications to the this compound Scaffold

Modification TypePotential Impact
Alteration of substituent groupsModify solubility, bioavailability, and target binding
Introduction of new functional groupsCreate new interaction points with biological targets
Synthesis of glycosylated derivativesEnhance solubility and alter pharmacokinetic properties
Attachment of a fluorescent tagEnable visualization of cellular localization and target engagement

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the biological effects of this compound, a systems-level approach integrating multiple "omics" technologies is necessary. rsc.orgmdpi.com This includes genomics, transcriptomics, proteomics, and metabolomics. Such an integrated strategy can provide a comprehensive picture of the molecular pathways affected by this compound treatment.

Future research could involve treating cancer cells with this compound and then performing transcriptomic analysis (e.g., RNA-seq) to identify genes that are either upregulated or downregulated. nih.govplos.orgelifesciences.orgfrontiersin.org This can provide clues about the cellular pathways that are perturbed by the compound. For example, if genes involved in apoptosis or cell cycle arrest are upregulated, it would provide strong evidence for the mechanism of its cytotoxic effects. uts.edu.aursc.org

Proteomic studies, which analyze the entire set of proteins in a cell, can identify the direct protein targets of this compound or downstream changes in protein expression. csic.esmdpi.commednexus.org Techniques such as affinity purification coupled with mass spectrometry could potentially identify the specific proteins that bind to a derivatized this compound molecule.

Metabolomic analysis of both the Gliocladium sp. producing this compound and the cells treated with the compound can reveal changes in metabolic pathways. mdpi.commdpi.comnih.gov For the producing fungus, this can provide further insights into its biosynthesis. For treated cells, it can reveal metabolic vulnerabilities that are exploited by this compound.

By integrating these different omics datasets, researchers can construct a comprehensive model of this compound's mechanism of action. This holistic understanding is crucial for the rational design of more effective and selective therapeutic agents based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.